Product packaging for 2-(4-ethynyl-2-fluorophenyl)acetic acid(Cat. No.:CAS No. 2003625-60-1)

2-(4-ethynyl-2-fluorophenyl)acetic acid

Cat. No.: B6205825
CAS No.: 2003625-60-1
M. Wt: 178.16 g/mol
InChI Key: VBKBFQFANROPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethynyl-2-fluorophenyl)acetic acid (CAS 2003625-60-1) is a high-purity, synthetic organic compound offered as a solid for research applications . With a molecular formula of C 10 H 7 FO 2 and a molecular weight of 178 g/mol, this compound belongs to the class of fluorinated phenylacetic acid derivatives . Its structure incorporates both a carboxylic acid group and an ethynyl moiety on a fluorinated aromatic ring, making it a valuable versatile building block in organic synthesis and medicinal chemistry . The compound is characterized by its high purity, typically ≥95%, and should be stored sealed in a dry environment at room temperature . The presence of multiple functional groups allows researchers to utilize this compound in various chemical transformations. The carboxylic acid can undergo amidation and esterification, while the ethynyl group is amenable to metal-catalyzed coupling reactions, such as the Sonogashira reaction, and click chemistry. This makes it a particularly useful intermediate for the synthesis of more complex molecules, potentially for the development of novel chemical probes and pharmaceutical candidates . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound through multiple suppliers with various packaging options to suit laboratory-scale needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2003625-60-1

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

2-(4-ethynyl-2-fluorophenyl)acetic acid

InChI

InChI=1S/C10H7FO2/c1-2-7-3-4-8(6-10(12)13)9(11)5-7/h1,3-5H,6H2,(H,12,13)

InChI Key

VBKBFQFANROPFV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)CC(=O)O)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Ethynyl 2 Fluorophenyl Acetic Acid

Retrosynthetic Analysis and Key Precursors for Target Compound Construction

A logical retrosynthetic disconnection of the target molecule, 2-(4-ethynyl-2-fluorophenyl)acetic acid, points to two primary fragments: a 4-substituted-2-fluorophenyl ring and an acetic acid moiety. The key challenge lies in the strategic introduction of the ethynyl (B1212043) and acetic acid groups onto the fluorinated benzene (B151609) ring.

A plausible retrosynthetic pathway involves the disconnection of the C(sp)-C(sp2) bond of the ethynyl group, leading back to a 4-halo-2-fluorophenylacetic acid derivative. This precursor can be further simplified by disconnecting the C-C bond of the acetic acid side chain, suggesting a 1-halo-4-boryl-3-fluorobenzene or a similar organometallic intermediate. This approach allows for a modular synthesis where the core fluorinated phenyl ring is first constructed, followed by the sequential introduction of the acetic acid and ethynyl functionalities.

Key precursors for the synthesis often include commercially available fluorinated benzene derivatives. For instance, 1-bromo-4-iodo-2-fluorobenzene or similar dihalogenated benzenes can serve as versatile starting materials. The differential reactivity of the halogen atoms allows for selective functionalization.

Strategies for Introduction of the Ethynyl Group

The introduction of the terminal alkyne is a critical step in the synthesis of this compound. Several methodologies have been developed for this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Approaches for Ethynylation of Aryl Halides

The Sonogashira coupling is a widely employed and efficient method for the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl halide. acs.orgnih.gov This reaction typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base.

In the context of synthesizing this compound, a suitable precursor would be a 2-(4-halo-2-fluorophenyl)acetic acid ester. The choice of halogen is crucial, with iodides and bromides being more reactive than chlorides. The ethynyl group can be introduced using a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

Catalyst SystemKey Features
Pd(PPh₃)₄/CuIClassic and widely used system, effective for a broad range of substrates.
PdCl₂(PPh₃)₂/CuIA stable and commercially available palladium source.
Pd(OAc)₂/LigandAllows for fine-tuning of reactivity and stability through ligand selection.

Recent advancements have focused on developing transition-metal-free alternatives for the alkynylation of aryl halides, often proceeding through benzyne (B1209423) intermediates or radical-mediated pathways. nih.govnih.gov

Alternative Alkynylation Methods

While the Sonogashira reaction is robust, alternative methods for introducing the ethynyl group exist. These can be particularly useful when the substrate is incompatible with palladium catalysis.

C-H Alkynylation: Direct C-H alkynylation of arenes offers an atom-economical alternative to cross-coupling reactions. However, controlling regioselectivity, especially in the presence of directing groups, remains a significant challenge.

Wittig-Type Reactions: The use of phosphorus ylides derived from alkynylphosphonium salts can be employed to introduce the ethynyl group, although this is less common for direct arylethynylation.

Recent research has also explored the use of hypervalent iodine reagents and photoinduced ligated boryl radical-mediated alkynylation as emerging strategies. acs.org

Methodologies for Assembling the Fluorophenyl Acetic Acid Core

Regioselective ortho-Fluorination Techniques

The introduction of a fluorine atom at a specific position on an aromatic ring can be challenging. Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides a metalating agent (typically an organolithium reagent) to the adjacent ortho position, which can then be quenched with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

Palladium-catalyzed C-H activation has also emerged as a valuable tool for regioselective fluorination. rsc.org Directing groups can be employed to achieve high selectivity for the ortho position. rsc.org For instance, a pre-installed amide or another suitable directing group can facilitate palladium-catalyzed ortho-fluorination. chalmers.se

Carboxylation and Alpha-Arylation Strategies for Phenylacetic Acid Derivatives

Once the fluorinated aromatic core is established, the acetic acid moiety can be introduced. Several methods are available for this transformation:

Carbonylation of Benzyl (B1604629) Halides: Palladium-catalyzed carbonylation of a corresponding 4-ethynyl-2-fluorobenzyl halide in the presence of carbon monoxide and an alcohol can yield the corresponding ester, which is then hydrolyzed to the carboxylic acid. researchgate.netgoogle.com

Alpha-Arylation of Enolates: The α-arylation of an acetate (B1210297) enolate or its synthetic equivalent with a suitable 4-ethynyl-2-fluorophenyl halide or pseudohalide is a direct method for forming the C-C bond of the phenylacetic acid.

From Mandelic Acids: The reduction of a corresponding 2-(4-ethynyl-2-fluorophenyl)mandelic acid derivative can also yield the desired phenylacetic acid. google.comgoogle.com

Decarboxylative Cross-Coupling: Recent developments have shown the potential of decarboxylative coupling reactions, where a carboxylic acid is coupled with an aryl halide. chinesechemsoc.org

Table 2: Comparison of Carboxylation Strategies

MethodKey Features
Carbonylation of Benzyl HalidesUtilizes readily available starting materials and offers good yields. researchgate.net
Alpha-Arylation of EnolatesA direct C-C bond-forming reaction.
Reduction of Mandelic AcidsProvides an alternative route from different precursors. google.comgoogle.com

Formation of the Acetic Acid Side Chain via Chain Elongation or Ring-Opening Reactions

The construction of the acetic acid moiety on the 2-fluoro-4-ethynylphenyl scaffold is a critical step in the synthesis of the target molecule. Various classical and modern organic chemistry reactions can be employed for this purpose, primarily falling under the category of chain elongation methods starting from a suitable benzene derivative.

One prevalent strategy involves the conversion of a mandelic acid derivative. For instance, processes have been developed for analogous fluorophenylacetic acids that start from the corresponding mandelic acid. google.com A general approach involves the reduction of a 2-hydroxy-2-(fluorophenyl)acetic acid (a mandelic acid derivative). However, this method can be challenging for substrates with electron-withdrawing groups like fluorine, sometimes proving ineffective. google.com A more robust, multi-step process for preparing fluorophenylacetic acids from mandelic acids has been described, highlighting the utility of this precursor. google.com

Another powerful chain elongation technique is the malonic ester synthesis. This method typically starts with a fluorinated aryl halide. A patent for the synthesis of the analogous 2,4,5-trifluorophenylacetic acid describes the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate in the presence of a strong base. google.com This is followed by a sequence of hydrolysis, decarboxylation, reduction of the nitro group to an amine, and finally a diazotization-fluorination reaction to yield the final product. google.com This pathway demonstrates a versatile method for building the acetic acid side chain, although it involves multiple steps.

A more direct chain elongation can be achieved from a benzyl halide. The corresponding 1-(bromomethyl)-4-ethynyl-2-fluorobenzene could be reacted with a cyanide source, such as sodium cyanide, to form the benzyl cyanide intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired this compound. This well-established two-step sequence is a cornerstone in the synthesis of many phenylacetic acids.

Enantioselective and Stereoselective Synthetic Approaches to Analogous Structures

While this compound itself is achiral, the synthesis of chiral α-substituted analogs is of significant interest. Achieving high stereoselectivity is paramount, and several advanced methods, including biocatalysis and asymmetric hydrogenation, have been developed for this purpose.

Biocatalytic Desymmetrization Strategies

Biocatalytic desymmetrization is an elegant strategy for creating chiral molecules from prochiral or meso compounds. mdpi.com This process involves using an enzyme to selectively modify one of two enantiotopic functional groups, thereby breaking the molecule's symmetry and inducing chirality. mdpi.com

Lipases are among the most commonly used enzymes for these transformations due to their versatility and activity in both aqueous and organic media. mdpi.com For example, the desymmetrization of a prochiral diacetate can be achieved through enzyme-catalyzed hydrolysis, yielding a chiral monoacetate. This approach was a key feature in the enantioselective synthesis of the potent anti-HIV nucleoside EFdA, where the stereochemistry of a fully substituted carbon was established via the biocatalytic desymmetrization of a prochiral diacetate derivative. nih.govresearchgate.net

More recently, engineered enzymes like imine reductases (IREDs) have been employed for the desymmetrization of biaryls, showcasing the power of protein engineering to create highly selective catalysts. researchgate.netnih.gov These enzymes can catalyze the formation of both (R) and (S) atropisomers with excellent yields and enantiomeric excess (ee), often up to 99%. nih.gov While applied to biaryls, the principle of using engineered enzymes to selectively transform a prochiral substrate is broadly applicable to analogous structures.

Table 1: Examples of Biocatalytic Desymmetrization Strategies

Substrate Type Enzyme Class Transformation Product Type Key Outcome Reference
Prochiral Diacetate Lipase Enantioselective Hydrolysis Chiral Monoacetate High enantiomeric excess, key step in complex synthesis. nih.govresearchgate.net
Prochiral Diketone Reductase / Alcohol Dehydrogenase Enantioselective Reduction Chiral Hydroxyketone Production of optically active alcohols using a cofactor (NADH/NADPH). mdpi.com
Prochiral Biaryl Imine Reductase (Engineered) Atroposelective Desymmetrization Axially Chiral Biaryl Amine Excellent yields and up to 99% ee for both (R) and (S) atropisomers. researchgate.netnih.gov
meso-Diol Lipase Enantioselective Acylation Chiral Monoester Useful building blocks with defined chirality on multiple stereocenters. mdpi.com

Asymmetric Hydrogenation and Other Chiral Inducement Methods

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. nih.gov It involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral catalyst, typically a transition metal complex with a chiral ligand. youtube.com

This method is highly effective for the synthesis of chiral α-aryl acetic acids. The general approach involves the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor. For analogous structures, a suitable α-(2-fluoro-4-ethynylphenyl)acrylic acid could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP. youtube.com This reaction can produce the corresponding chiral acetic acid with high enantioselectivity. youtube.com

The asymmetric hydrogenation of ketones is another well-developed route. nih.gov A prochiral ketone can be reduced to a chiral secondary alcohol with very high enantiomeric excess. nih.govresearchgate.net This chiral alcohol can then be further transformed into the desired chiral acid. Ruthenium complexes containing both chiral diphosphine and chiral diamine ligands, such as the Ru-TsDPEN catalyst, are exceptionally effective for a wide range of ketones. nih.gov These methods are often scalable and provide high turnover numbers, making them suitable for industrial applications. nih.govnih.gov

Table 2: Examples of Asymmetric Hydrogenation for Chiral Synthesis

Substrate Type Catalyst System (Metal/Ligand) Product Type Key Outcome Reference
Aromatic Ketones Ru(II) / Chiral Diphosphine & Diamine (e.g., (S)-BINAP/(S,S)-DPEN) Chiral Secondary Alcohols High reactivity and enantioselectivity (>98% ee). nih.gov
α,β-Unsaturated Ketones Ru(II) / Chiral Diphosphine & Diamine Chiral Allylic Alcohols High enantiomeric purity. researchgate.net
Dehydromorpholines Rhodium / Chiral Bisphosphine (SKP) 2-Substituted Chiral Morpholines Quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org
Prochiral Olefins (e.g., precursor to L-DOPA) Rhodium / Chiral DIPAMP Chiral Alkane Landmark industrial synthesis demonstrating high (95%) enantiomeric excess. youtube.com

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

When evaluating synthetic routes to this compound and its chiral analogs, a comparison based on efficiency, atom economy, and scalability is essential.

Biocatalytic desymmetrization offers a highly attractive alternative. mdpi.com These reactions are often performed in environmentally benign solvents (like water), under mild conditions, and with extremely high selectivity, leading to high yields of enantiopure products. mdpi.comnih.gov The primary challenges can be in finding or engineering an enzyme with the desired activity and stability for a specific non-natural substrate and the potential for low substrate loading. However, when a suitable enzyme is identified, this method can be highly scalable and efficient. nih.gov

Asymmetric hydrogenation stands out for its exceptional atom economy, as the only reagent added to the substrate is molecular hydrogen. nih.govnih.gov The development of highly active and selective catalysts allows for very low catalyst loadings (high substrate-to-catalyst ratios), making the process cost-effective and scalable. nih.gov The method has been successfully implemented on an industrial scale for the production of various chiral drugs and intermediates, demonstrating its robustness and efficiency. youtube.com The main considerations are the cost and sensitivity of the metal catalysts and chiral ligands.

Table 3: Comparative Analysis of Major Synthetic Strategies

Synthetic Strategy Efficiency (Typical Yields) Atom Economy Scalability Key Advantages/Disadvantages

| Malonic Ester Synthesis | Moderate to Good (multi-step) | Poor | Good | Advantages: Versatile, uses common reagents. Disadvantages: Multi-step, stoichiometric reagents, significant waste. | | Mandelic Acid Reduction | Variable | Moderate | Moderate | Advantages: Potentially fewer steps than malonic ester route. Disadvantages: Can be substrate-limited (less effective for electron-poor rings). | | Biocatalytic Desymmetrization | Good to Excellent | Good | Moderate to Good | Advantages: Very high enantioselectivity, mild conditions, green. Disadvantages: Requires specific enzyme, potential for low substrate loading. | | Asymmetric Hydrogenation | Excellent | Excellent | Excellent | Advantages: Highest atom economy, low catalyst loading, proven industrial scalability. Disadvantages: High cost of precious metal catalysts and chiral ligands. |


Chemical Transformations and Reactivity Profiles of 2 4 Ethynyl 2 Fluorophenyl Acetic Acid

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group is a highly versatile functional group that participates in a range of chemical reactions, making it a key handle for molecular elaboration.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability, and high efficiency in forming stable 1,2,3-triazole linkages. rsc.orgresearchgate.net This reaction involves the coupling of a terminal alkyne, such as the one present in 2-(4-ethynyl-2-fluorophenyl)acetic acid, with an azide (B81097) in the presence of a copper(I) catalyst. rsc.orgwikipedia.org The catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, facilitates the formation of a copper acetylide intermediate. wikipedia.org This intermediate then reacts with the azide to regioselectively yield the 1,4-disubstituted triazole product. wikipedia.orgnih.gov The CuAAC reaction is valued for its broad functional group tolerance and can be conducted under various conditions, including in aqueous solutions. nih.govacs.org

The mechanism of the CuAAC reaction has been the subject of extensive study. It is generally accepted that the copper(I) ion coordinates to the alkyne, lowering the pKa of the terminal proton and facilitating the formation of the copper acetylide. wikipedia.org This acetylide then coordinates with the azide, leading to a six-membered copper-containing intermediate that rearranges to form the triazole ring and regenerate the catalyst. acs.org The robustness and specificity of this reaction make it a powerful tool for conjugating this compound to a wide array of molecules, including biomolecules, polymers, and other small molecules, for various applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Click-Type Reactions

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, particularly in biological applications, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a valuable metal-free alternative. nih.govnih.gov SPAAC utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst. nih.gov While this compound itself does not possess a strained alkyne, it can be reacted with a molecule containing a strained cyclooctyne and an azide group. The reaction proceeds readily under physiological conditions, making it suitable for in vivo applications. nih.gov The rate of SPAAC can be enhanced by secondary interactions, such as those involving boronate esters, which can also control the regioselectivity of the cycloaddition. rsc.orgchemrxiv.org

Beyond SPAAC, other click-type reactions can also be employed to modify the ethynyl group. For instance, tetrazine ligation, another bioorthogonal reaction, involves the rapid reaction of a tetrazine with a strained alkene or alkyne. nih.gov This offers an alternative strategy for conjugation under biological conditions.

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

The terminal alkyne of this compound can undergo hydrofunctionalization reactions, where a hydrogen atom and another group are added across the triple bond. For example, hydration of the alkyne, typically catalyzed by mercury or other transition metal salts, would lead to the formation of a methyl ketone. Hydrohalogenation, the addition of hydrogen halides (HX), would result in the formation of vinyl halides. The regioselectivity of these additions (Markovnikov or anti-Markovnikov) can often be controlled by the choice of reagents and reaction conditions.

Further Cross-Coupling Reactions at the Alkyne Terminus

The terminal alkyne provides a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. A prominent example is the Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction allows for the direct connection of the ethynylphenyl moiety to other aromatic or unsaturated systems. Other copper-catalyzed cross-coupling reactions can also be utilized to couple the terminal alkyne with various partners. researchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the construction of a diverse range of complex molecular architectures.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key functional handle on the this compound scaffold, enabling a different set of chemical modifications.

Esterification and Amidation for Scaffold Functionalization

The carboxylic acid moiety can be readily converted into esters and amides, providing a straightforward method for functionalizing the scaffold. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling reagents. organic-chemistry.orggcsu.edu Similarly, amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. These reactions are fundamental in organic synthesis and allow for the attachment of a wide variety of substituents to the phenylacetic acid core, thereby modifying its physical and chemical properties.

Table 1: Interactive Data on the Chemical Transformations of this compound

Reaction TypeFunctional GroupReagents/ConditionsProduct Type
CuAAC Terminal EthynylAzide, Cu(I) catalyst (e.g., CuSO4, Na-ascorbate)1,4-Disubstituted 1,2,3-triazole
SPAAC Terminal EthynylStrained cyclooctyne, AzideTriazole (metal-free)
Tetrazine Ligation Terminal EthynylTetrazineDihydropyridazine derivative
Hydration Terminal EthynylH2O, HgSO4/H2SO4Methyl ketone
Hydrohalogenation Terminal EthynylHX (e.g., HBr, HCl)Vinyl halide
Sonogashira Coupling Terminal EthynylAryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, baseDisubstituted alkyne
Esterification Carboxylic AcidAlcohol, Acid catalyst or coupling agentEster
Amidation Carboxylic AcidAmine, Coupling agentAmide

Reductions to Alcohols and Subsequent Oxidations

The carboxylic acid moiety of this compound can be readily reduced to the corresponding primary alcohol, 2-(4-ethynyl-2-fluorophenyl)ethanol. This transformation is typically accomplished using powerful reducing agents that are capable of reducing carboxylic acids.

Reduction of Carboxylic Acid:

Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective and offer a milder alternative that can sometimes provide better selectivity in the presence of other reducible functional groups.

The resulting alcohol, 2-(4-ethynyl-2-fluorophenyl)ethanol, is a versatile intermediate that can undergo subsequent oxidation reactions to yield either the corresponding aldehyde or back to the carboxylic acid, depending on the chosen oxidant.

Oxidation of the Alcohol:

To Aldehyde: The partial oxidation of the primary alcohol to 2-(4-ethynyl-2-fluorophenyl)acetaldehyde can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, minimizing over-oxidation to the carboxylic acid.

To Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol back to this compound. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones oxidation).

Transformation Starting Material Product Typical Reagents
ReductionThis compound2-(4-ethynyl-2-fluorophenyl)ethanolLiAlH₄, BH₃·THF
Partial Oxidation2-(4-ethynyl-2-fluorophenyl)ethanol2-(4-ethynyl-2-fluorophenyl)acetaldehydePCC, DMP
Full Oxidation2-(4-ethynyl-2-fluorophenyl)ethanolThis compoundKMnO₄, H₂CrO₄

Formation of Acid Halides and Anhydrides for Enhanced Reactivity

To increase the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive derivatives such as acid halides and anhydrides.

Acid Halide Formation:

The most common method for synthesizing the acid chloride, 2-(4-ethynyl-2-fluorophenyl)acetyl chloride, involves treating the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.org These reactions often include a small amount of a catalyst like N,N-dimethylformamide (DMF) or are performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org Phosphorus tribromide (PBr₃) can be used to form the corresponding acid bromide. libretexts.org

Acid Anhydride (B1165640) Formation:

Acid anhydrides can be prepared, though this is less common than acid halide formation for enhancing reactivity. One method involves the reaction of the acid chloride with a carboxylate salt (e.g., sodium 2-(4-ethynyl-2-fluorophenyl)acetate). Alternatively, two equivalents of the carboxylic acid can be dehydrated using a strong dehydrating agent, though this is generally less efficient for producing a symmetric anhydride from a single carboxylic acid. A more practical approach for mixed anhydrides involves reacting the carboxylic acid with another acid chloride. libretexts.org

These activated derivatives are highly susceptible to attack by a wide range of nucleophiles, enabling the synthesis of esters, amides, and other carboxylic acid derivatives under milder conditions than those required for the parent acid.

Derivative Reagent Product
Acid ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-(4-ethynyl-2-fluorophenyl)acetyl chloride
Acid BromidePhosphorus tribromide (PBr₃)2-(4-ethynyl-2-fluorophenyl)acetyl bromide
AnhydrideReaction of acid chloride with a carboxylate salt2-(4-ethynyl-2-fluorophenyl)acetic anhydride

Decarboxylative Transformations

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. While simple heating can induce decarboxylation in some β-keto acids or malonic acids, the decarboxylation of phenylacetic acids like this compound generally requires specific chemical transformations.

Decarboxylative reactions can be used to introduce other functional groups in place of the carboxylic acid. nih.gov For instance, in the Hunsdiecker reaction, a silver salt of the carboxylic acid reacts with bromine to yield an alkyl bromide with one less carbon atom. More modern variations of this transformation, such as the Barton decarboxylation, utilize N-hydroxy-2-thiopyridone esters to generate radicals that can then be trapped by various reagents.

Another important class of reactions is decarboxylative coupling, where the carboxyl group is replaced by a new carbon-carbon or carbon-heteroatom bond. These reactions are often catalyzed by transition metals like palladium or copper. While specific examples for this compound are not prevalent in the literature, the general principles of these reactions would be applicable. beilstein-journals.org

Reactivity of the Fluorinated Phenyl Ring

The substitution pattern of the phenyl ring, with a fluorine atom, an ethynyl group, and an acetic acid side chain, dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution: Regioselectivity and Fluorine's Influence

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents on the ring direct the position of the incoming electrophile.

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). uci.edulibretexts.org However, due to its high electronegativity, it is also a deactivating group via the inductive effect, making the ring less reactive than benzene (B151609) itself. uci.edu

Ethynyl Group: The ethynyl group is generally considered to be a deactivating group and a meta-director for electrophilic substitution due to the sp-hybridized carbons being more electronegative than sp²-hybridized carbons.

-CH₂COOH Group: The alkylacetic acid group is generally a weak ortho-, para-director and is activating.

Given the substitution pattern of this compound, the positions open for electrophilic attack are C3, C5, and C6. The directing effects of the substituents are as follows:

The fluorine at C2 directs ortho (to C3) and para (to C5).

The ethynyl group at C4 directs meta (to C3 and C5).

The acetic acid group at C1 directs ortho (to C6) and para (to C4, which is already substituted).

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. youtube.comchemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate. pressbooks.pub

In this compound, the fluorine atom can act as a leaving group. The ethynyl group at the para position is electron-withdrawing and can help to activate the ring towards nucleophilic attack. Therefore, it is conceivable that under appropriate conditions with a strong nucleophile, the fluorine atom could be displaced. The presence of other activating groups, such as a nitro group, would significantly enhance the feasibility of SNAr reactions. nih.gov

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that uses a directing group to selectively deprotonate the ortho position with a strong base, typically an organolithium reagent, creating a lithiated intermediate that can then react with various electrophiles. wikipedia.orguwindsor.ca

In the case of this compound, there are two potential directing groups:

Carboxylic Acid: After deprotonation with a strong base, the resulting carboxylate is a powerful directing group. However, the use of at least two equivalents of the organolithium reagent would be necessary, one to deprotonate the acidic proton of the carboxylic acid and the second to deprotonate the ortho position. This would direct metalation to the C6 position.

Fluorine: Fluorine is known to be a moderate directing group in DoM, capable of directing lithiation to the adjacent C3 position. organic-chemistry.orgarkat-usa.org

Applications As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Design and Synthesis of Precursors for Advanced Organic Materials

The structural features of 2-(4-ethynyl-2-fluorophenyl)acetic acid lend themselves to the synthesis of novel organic materials.

In principle, this compound could serve as a functional monomer in polymer synthesis. The terminal alkyne (ethynyl group) can participate in various polymerization reactions, such as polyaddition or cyclotrimerization, to form polymer backbones with conjugated systems. The carboxylic acid group offers a handle for further functionalization or for creating polyesters and polyamides. The fluorine atom can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and altered electronic characteristics. However, a detailed search of the scientific literature did not yield specific examples of polymers synthesized using this particular monomer.

The ethynylphenyl scaffold is a common motif in materials designed for optoelectronic applications due to its rigid, linear structure that facilitates π-electron delocalization. The presence of a fluorine atom can influence the electronic properties of such materials by lowering the HOMO and LUMO energy levels, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the potential exists, there is no specific research detailing the synthesis or characterization of optoelectronic materials derived directly from this compound.

Utilization in Supramolecular Chemistry and Self-Assembly Architectures

The distinct functionalities of this compound suggest its potential use in the construction of well-defined supramolecular structures. The carboxylic acid group can form robust hydrogen bonds, leading to the formation of dimers or extended networks. The ethynyl (B1212043) group can participate in halogen bonding or π-stacking interactions, while the fluorinated phenyl ring can also engage in specific non-covalent interactions. These combined features could, in theory, direct the self-assembly of this molecule into complex architectures such as liquid crystals or molecular gels. However, there is a lack of specific research in the public domain demonstrating the use of this compound in supramolecular chemistry.

Non-Covalent Interactions within Self-Assembled Systems

The functional groups present in this compound are capable of participating in a variety of non-covalent interactions, which are crucial for the bottom-up construction of well-defined supramolecular assemblies. The carboxylic acid moiety is a classic hydrogen bond donor and acceptor, enabling the formation of predictable patterns such as dimers and catemers.

The fluorine atom, with its high electronegativity, can engage in weaker yet significant interactions, including hydrogen bonds, halogen bonds, and other dipole-dipole interactions. Recent studies have highlighted the influential role of organic fluorine in directing crystal packing and molecular organization, challenging the earlier belief of it being a poor hydrogen bond acceptor researchgate.net. The interplay of these interactions can lead to the formation of complex and ordered self-assembled structures in the solid state.

Furthermore, the ethynyl group can act as a hydrogen bond acceptor and participate in π-stacking interactions with the aromatic ring, further stabilizing the supramolecular architecture. The combination of these diverse non-covalent forces allows for fine-tuning of the self-assembly process, leading to materials with specific topologies and properties.

Design of Macrocyclic or Cage Structures

The terminal alkyne of this compound is a versatile functional group for the construction of macrocycles and cage-like molecules. The rigidity of the ethynylphenyl unit makes it an excellent component for creating structures with well-defined shapes and cavities.

A primary method for incorporating this building block into larger cyclic structures is through acetylene coupling reactions, such as the Glaser-Eglinton or Hay couplings. These reactions allow for the formation of di- and polyacetylene linkages, which can serve as the backbone of macrocycles. The synthesis of complex phenylene-ethynylene architectures often relies on these strategies, utilizing orthogonal alkyne protection groups to control the cyclization process sequentially nih.gov.

The carboxylic acid group provides a handle for further functionalization or for directing the macrocyclization through the formation of amide or ester linkages. This dual functionality allows for the creation of a diverse range of macrocyclic scaffolds with tunable sizes, shapes, and properties, which are of interest in areas such as host-guest chemistry and drug discovery nih.gov.

Role in Catalyst Design and Ligand Synthesis

The unique electronic and structural properties of this compound make it an attractive starting material for the development of novel catalysts and ligands.

Precursor for Chiral Ligands in Asymmetric Catalysis

The phenylacetic acid framework can be readily modified to introduce chirality. For instance, the α-carbon of the acetic acid side chain can be asymmetrically functionalized to create chiral ligands. The presence of the fluorine atom can influence the electronic properties of the ligand, which in turn can affect the stereoselectivity of the catalyzed reaction.

The ethynyl group offers a site for further elaboration, allowing for the attachment of other coordinating groups or for the construction of bidentate or polydentate ligands. Chiral ligands are instrumental in asymmetric catalysis, a field that is critical for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals frontiersin.orgresearchgate.net. The development of new chiral ligands with unique steric and electronic profiles is an ongoing area of research, and this compound provides a promising platform for such endeavors.

Scaffold for Heterogeneous Catalyst Supports

The terminal alkyne functionality of this compound can be utilized to immobilize the molecule onto a solid support, leading to the creation of heterogeneous catalysts. Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling researchgate.netnih.govrsc.orgrsc.org.

The ethynyl group can undergo a variety of reactions, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), to covalently attach the molecule to supports like silica, polymers, or graphene mdpi.com. Once anchored, the carboxylic acid group or other introduced functionalities can act as catalytic sites or as coordination sites for metal nanoparticles. This approach allows for the design of robust and reusable catalysts for a wide range of organic transformations.

Integration into Complex Organic Scaffolds and Oligomeric Structures

The reactivity of the ethynyl and carboxylic acid groups enables the integration of this compound into more complex organic frameworks and oligomers.

Construction of Complex Heterocyclic Systems

The combination of a carboxylic acid and an ethynyl group in close proximity on an aromatic ring provides a versatile starting point for the synthesis of a variety of heterocyclic compounds amazonaws.comnih.govmdpi.comsemanticscholar.org. Intramolecular cyclization reactions can be triggered to form fused ring systems. For example, under appropriate conditions, the carboxylic acid could potentially add to the alkyne to form a lactone.

Furthermore, the ethynyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, or in transition-metal-catalyzed annulation reactions to construct more elaborate polycyclic systems. The ability to build complex heterocyclic scaffolds is of great importance in medicinal chemistry, as these structures are prevalent in many biologically active molecules semanticscholar.org.

Incorporation into Peptidomimetic and Macrocyclic Frameworks

The structural attributes of this compound, specifically the presence of a terminal alkyne and a carboxylic acid on a fluorinated phenyl scaffold, position it as a versatile building block for the synthesis of complex molecular architectures such as peptidomimetics and macrocycles. The strategic placement of these functional groups allows for its incorporation into larger structures to impart conformational rigidity and introduce specific chemical handles for further functionalization.

Peptidomimetic Scaffolds

In the design of peptidomimetics, which are compounds that mimic the structure and function of peptides, the this compound moiety can serve as a non-natural amino acid surrogate or a scaffold to constrain peptide chains into bioactive conformations. The fluorinated phenyl ring introduces a rigid aromatic core, which can help to orient appended pharmacophoric groups in a defined spatial arrangement, potentially enhancing binding affinity and selectivity to biological targets.

The incorporation of fluorinated amino acids into peptides has been shown to improve their metabolic stability and modulate their conformational preferences. nih.gov The presence of the fluorine atom in the ortho position of the phenylacetic acid can influence the torsional angles of the backbone, leading to the stabilization of specific secondary structures like β-turns or helices.

Macrocyclic Frameworks

The terminal ethynyl group is a key functionality for the construction of macrocyclic frameworks through various carbon-carbon bond-forming reactions. This is particularly valuable in the synthesis of macrocycles, which are cyclic molecules that have shown promise in drug discovery due to their ability to bind to challenging protein targets.

One of the most prominent applications of terminal alkynes in macrocyclization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this approach, the ethynyl group of this compound can react with an azide-functionalized linear precursor to form a stable 1,2,3-triazole linkage, effectively closing the macrocyclic ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool in the synthesis of complex macrocycles.

The general strategies for incorporating building blocks like this compound into macrocycles are summarized in the table below.

Macrocyclization Strategy Description Role of this compound
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A highly efficient click reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.The ethynyl group serves as the alkyne component for the cycloaddition reaction.
Sonogashira Coupling A palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.The ethynyl group acts as the coupling partner for the palladium-catalyzed reaction.
Alkyne Metathesis A metal-catalyzed reaction that involves the scrambling of alkyne fragments.The ethynyl group can participate in ring-closing alkyne metathesis to form a macrocycle.

The resulting macrocycles and peptidomimetics incorporating the this compound unit can be further elaborated through modification of the carboxylic acid group or by leveraging the reactivity of the triazole ring formed during CuAAC cyclization. The fluorinated phenyl ring also offers a site for potential late-stage functionalization, further expanding the chemical diversity of the synthesized molecules.

Computational and Theoretical Investigations of 2 4 Ethynyl 2 Fluorophenyl Acetic Acid

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of 2-(4-ethynyl-2-fluorophenyl)acetic acid. These computational approaches, particularly Density Functional Theory (DFT), allow for a detailed analysis of the subtle interplay of its functional groups.

A comparative DFT study on halogen-substituted phenylacetic acids has shown that the substitution of a halogen atom tends to deform the structure due to steric effects. For instance, in 2-fluorophenylacetic acid, the dihedral angle of the –COOH group with the phenyl ring is considerably small. niscpr.res.in

The aromaticity of the phenyl ring in this compound is a key determinant of its stability and reactivity. The presence of both an electron-withdrawing ethynyl (B1212043) group and a highly electronegative fluorine atom significantly modulates the electronic character of the ring.

Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the benzene (B151609) ring towards electrophilic substitution more so than other halogens. vaia.com This effect pulls electron density away from the aromatic π-system through the sigma bond framework. csbsju.edu

Simultaneously, fluorine can act as a π-donor through a resonance effect (+R), where its lone pairs of electrons can delocalize into the aromatic ring. csbsju.edu This resonance effect tends to direct incoming electrophiles to the ortho and para positions. vaia.comcsbsju.edu However, for fluorine, the inductive effect is generally considered to be more significant than its resonance effect. khanacademy.orgyoutube.com

Computational methods like Nucleus-Independent Chemical Shift (NICS) are often used to quantify the aromaticity of a ring system. Studies on fluorinated benzenes have shown that fluorination can lead to a slight decrease in aromaticity compared to benzene. acs.orgnih.govacs.org This is attributed to the inductive withdrawal of electron density, which reduces the diatropic ring current characteristic of aromatic systems. acs.orgnih.govacs.org The substitution pattern on the ring also plays a crucial role, with some isomers of fluorinated benzenes exhibiting slightly different aromatic character. acs.orgnih.govacs.org

The ethynyl group, being sp-hybridized, is also electron-withdrawing and would further influence the electronic distribution and aromaticity of the phenyl ring in this compound.

The distribution of electron density within this compound is highly asymmetric, leading to a significant molecular dipole moment. The fluorine atom, being the most electronegative element, will be a center of high negative charge. The acidic proton of the carboxyl group will be a region of high positive charge.

The calculated dipole moment and charge distribution are crucial for understanding the molecule's intermolecular interactions, solubility, and how it might interact with biological targets or other reactants.

Prediction of Reactivity Pathways and Transition States via DFT Calculations

DFT calculations are a powerful tool for exploring the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, calculate the activation energies, and predict the structures of transition states. rsc.org

Key transformations for this molecule could involve reactions at the carboxylic acid group (e.g., esterification, amidation), the ethynyl group (e.g., addition reactions, coupling reactions), or the aromatic ring (e.g., electrophilic substitution).

For instance, in an amidation reaction, DFT calculations can model the nucleophilic attack of an amine on the carbonyl carbon of the carboxylic acid. rsc.org These calculations can help to determine whether the reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step by calculating the energy of the transition states.

Similarly, for reactions at the ethynyl group, such as a hydration reaction to form a ketone, DFT can elucidate the mechanism, including the role of any catalysts.

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. wikipedia.org For example, in an electrophilic aromatic substitution reaction, the directing effects of the existing substituents (fluoro, ethynyl, and acetic acid groups) will determine the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the electron-withdrawing ethynyl and acetic acid groups are meta-directors. DFT calculations can predict the most favorable site of attack by calculating the energies of the possible intermediates (sigma complexes). csbsju.edu

Fukui functions and local softness are reactivity descriptors that can be calculated using DFT to predict the most likely sites for nucleophilic and electrophilic attack. niscpr.res.in For a related compound, 2-fluorophenylacetic acid, it was calculated that the carbon atom of the carboxylic acid and a carbon on the benzene ring were prone to nucleophilic attack, while another ring carbon was the most active site for electrophilic attack. niscpr.res.in

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated. While this compound itself is not chiral, reactions at the ethynyl group or the alpha-carbon of the acetic acid could potentially create a chiral center. DFT calculations can be used to predict the energy difference between diastereomeric transition states, which would determine the stereochemical outcome of the reaction.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra for this compound, which can be invaluable for interpreting experimental data or for identifying the compound.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results. niscpr.res.in These simulations also provide the intensity of each vibrational mode, aiding in the assignment of peaks in the experimental spectra. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretches, C=O stretches, or ring breathing modes. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts that can be compared to experimental data to confirm the structure of the molecule. For fluorinated compounds, the prediction of ¹⁹F NMR spectra is particularly useful. sigmaaldrich.com

Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) of the molecule. mdpi.com This can help to understand the electronic transitions occurring within the molecule and can be used to predict its color and photophysical properties.

Theoretical Prediction of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating molecular structures. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the NMR chemical shifts for different nuclei within a molecule. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the surrounding atoms and functional groups.

For this compound, DFT calculations would be performed on the optimized molecular geometry. The GIAO (Gauge-Independent Atomic Orbital) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data. nih.gov

The predicted chemical shifts for the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei would reflect the unique electronic features of the molecule. For instance, the acetylenic proton is expected to have a characteristic shift, while the aromatic protons will show splitting patterns influenced by the fluorine and ethynyl substituents. The fluorine atom's presence provides a sensitive probe of the local electronic structure through ¹⁹F NMR.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative of typical results obtained from DFT calculations and does not represent experimentally verified values.)

Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Carboxylic Acid (-COOH)10.0 - 12.0
Methylene (B1212753) (-CH₂)3.6 - 3.8
Aromatic (Ar-H)7.0 - 7.5
Acetylenic (C≡C-H)3.0 - 3.2
¹³C NMR
Carboxylic Acid (C=O)170 - 175
Aromatic (C-F)160 - 165 (J_CF coupling)
Aromatic (C-H)115 - 135
Aromatic (C-CH₂)125 - 130
Aromatic (C-C≡CH)120 - 125
Acetylenic (C≡CH)80 - 85
Acetylenic (C≡CH)75 - 80
Methylene (-CH₂)35 - 40
¹⁹F NMR
Aromatic (Ar-F)-110 to -120

Vibrational Frequency Analysis (IR, Raman)

A computational frequency analysis of this compound would yield a set of normal modes, each corresponding to a specific type of molecular motion, such as stretching, bending, or torsional vibrations. The predicted IR and Raman spectra can then be generated, and the calculated frequencies are often scaled by an empirical factor to better match experimental results.

Key vibrational modes for this molecule would include the O-H and C=O stretching of the carboxylic acid group, the C≡C and ≡C-H stretching of the ethynyl group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative of typical results obtained from DFT calculations and does not represent experimentally verified values.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3200 - 3500
C=O stretch1700 - 1750
C-O stretch1200 - 1300
Ethynyl Group≡C-H stretch3250 - 3350
C≡C stretch2100 - 2150
Aromatic RingC-H stretch3000 - 3100
C=C stretch1450 - 1600
Methylene GroupC-H stretch2850 - 2950
Fluoro GroupC-F stretch1100 - 1200

Molecular Dynamics Simulations in Relevant Chemical Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its behavior in different chemical environments, such as in aqueous solution or in organic solvents.

An MD simulation would begin with a defined system, such as a single molecule of the compound solvated in a box of water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically from nanoseconds to microseconds.

Through MD simulations, several properties of this compound could be investigated:

Solvation and Hydration: How water molecules arrange themselves around the solute molecule, particularly around the polar carboxylic acid group and the more nonpolar phenyl and ethynyl groups. The stability of these hydration shells can be assessed.

Conformational Dynamics: The acetic acid side chain can rotate relative to the phenyl ring. MD simulations can explore the preferred conformations of the molecule in solution and the energy barriers between different rotational states.

Hydrogen Bonding: The simulations can provide detailed information on the dynamics of hydrogen bond formation and breakage between the carboxylic acid group and surrounding water molecules, or between molecules of the compound itself in concentrated solutions.

Diffusion and Transport Properties: The diffusion coefficient of the molecule in a given solvent can be calculated, which is a fundamental measure of its mobility.

These computational investigations provide a powerful complement to experimental studies, offering a detailed, atomistic view of the structure, dynamics, and properties of this compound.

Advanced Analytical Methodologies for Research Characterization of the Compound and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of "2-(4-ethynyl-2-fluorophenyl)acetic acid". It provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For "this compound" (C₁₀H₇FO₂), the expected exact mass can be calculated and compared with the experimental value, typically within a few parts per million (ppm) error.

Fragmentation studies, often performed using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), offer valuable insights into the compound's structure. The fragmentation pattern of "this compound" would likely show characteristic losses, such as the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the phenyl ring and the acetic acid moiety. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule.

Table 1: Illustrative HRMS Data for this compound

ParameterTheoretical ValueObserved Value
Molecular Formula C₁₀H₇FO₂-
Exact Mass 178.0429178.0431
Common Adducts [M+H]⁺, [M-H]⁻, [M+Na]⁺Varies with experimental conditions

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of "this compound" would display distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the ethynyl (B1212043) proton (-C≡CH), and the carboxylic acid proton (-COOH). The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and ethynyl substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the two carbons of the ethynyl group, the aromatic carbons (with their chemical shifts influenced by the fluorine and ethynyl groups), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a specific window into the fluorine environment. A single resonance would be expected for the fluorine atom on the phenyl ring, and its coupling to adjacent protons would be observable in the ¹H NMR spectrum.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons, for instance, within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular skeleton, such as connecting the methylene protons to the aromatic ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about protons that are close in space, which can be useful for confirming the conformation of the molecule in solution.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-COOH 10.0 - 12.0Singlet (broad)
Aromatic-H 7.0 - 7.5Multiplet
-CH₂- ~3.7Singlet
-C≡CH ~3.1Singlet

Solid-state NMR (ssNMR) is employed to study the structure and dynamics of "this compound" in its crystalline form. This technique can differentiate between different polymorphs (crystal forms) of the compound, which may exhibit different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in "this compound".

FT-IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the C≡C stretch of the alkyne, the C-F stretch, and various C-H and C-C stretching and bending vibrations of the aromatic ring and the methylene group.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C≡C triple bond, being highly polarizable, would typically give a strong signal in the Raman spectrum. The symmetric vibrations of the aromatic ring are also often more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupTypical Wavenumber (cm⁻¹)Spectroscopy Method
O-H (Carboxylic Acid) 2500 - 3300 (broad)FT-IR
C=O (Carbonyl) 1700 - 1725FT-IR
C≡C (Alkyne) 2100 - 2140FT-IR, Raman
C-F 1000 - 1400FT-IR

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound. Using a C18 column and a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, a sharp peak corresponding to the compound would be observed. The purity can be quantified by the area percentage of this peak relative to any impurity peaks.

Reaction Monitoring: Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction progress during the synthesis of "this compound". For more quantitative analysis, HPLC can be used to track the consumption of starting materials and the formation of the product over time.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility is enhanced by the use of various detection methods, allowing for both quantitative analysis and structural elucidation.

For the separation of this compound and its derivatives, reversed-phase HPLC is commonly employed. This involves a non-polar stationary phase, typically a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. libretexts.orgnih.gov To ensure the carboxylic acid group of the analyte is in its non-ionized form, which promotes retention on the reversed-phase column, an acidifier like formic acid or acetic acid is often added to the mobile phase. libretexts.orgnih.gov

Detection Methods:

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common and robust method for quantitative analysis. Aromatic compounds like this compound exhibit strong absorbance in the UV region. The specific wavelength for detection is chosen based on the absorbance maximum of the analyte to ensure high sensitivity. For similar phenylacetic acid derivatives, detection wavelengths are often set around 210 nm, 230 nm, or 264 nm. libretexts.orgbrjac.com.bracs.org In some cases, derivatization with a chromophore-containing reagent can be used to enhance UV detectability, especially for trace-level analysis. youtube.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of selectivity and sensitivity, and offers valuable structural information. For acidic compounds, electrospray ionization (ESI) in the negative ion mode is highly effective, as it readily forms [M-H]⁻ ions. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) can be used for even greater specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. This technique is particularly useful for quantifying the analyte in complex biological or environmental matrices. researchgate.netmdpi.comnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Detection: A novel and highly specific approach for fluorinated compounds involves coupling HPLC with an Inductively Coupled Plasma Mass Spectrometer (HPLC-ICP-MS/MS). This method allows for fluorine-specific detection by monitoring a unique polyatomic ion, such as [BaF]⁺, formed in the plasma. This technique can detect and quantify all fluorine-containing compounds, including those that are difficult to ionize by conventional ESI-MS, providing a powerful tool for non-targeted analysis of fluorinated metabolites or degradation products. colostate.edunih.gov

The following table illustrates typical HPLC parameters that could be adapted for the analysis of this compound based on methods for similar compounds.

Table 1: Illustrative HPLC-UV/MS Parameters for Analysis

ParameterConditionReference/Rationale
ColumnReversed-Phase C18, 5 µm, 4.6 x 250 mmStandard for separation of aromatic acids. acs.orgnih.gov
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic AcidCommon mobile phase for LC-MS of acidic compounds. brjac.com.brmdpi.com
GradientGradient elution, e.g., 10% to 90% B over 20 minutesTo ensure elution of both polar and non-polar derivatives. nih.gov
Flow Rate1.0 mL/minTypical analytical flow rate. brjac.com.br
Detection (UV)264 nmWavelength used for similar fluorophenylacetic acid isomers. libretexts.org
Detection (MS)Negative Ion ESI, MRM modeHigh sensitivity and selectivity for acidic compounds. researchgate.nethpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a high-resolution separation and detection technique ideal for volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. youtube.com Therefore, a crucial prerequisite for its analysis by GC-MS is a derivatization step to convert the non-volatile acid into a volatile ester or silyl (B83357) derivative. libretexts.orgresearchgate.net

Derivatization:

The most common derivatization strategy for carboxylic acids is silylation . This process involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govgcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. nih.govusherbrooke.ca The reaction is typically carried out by heating the dried sample with the silylating reagent in an appropriate solvent. The resulting TMS ester of this compound is significantly more volatile and thermally stable, making it amenable to GC analysis. researchgate.netsigmaaldrich.com

GC-MS Analysis:

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, often with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. As the derivatives elute from the column, they enter the mass spectrometer, which acts as the detector. The mass spectrometer ionizes the molecules (typically through electron impact, EI) and then separates the resulting ions and their fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. nih.govusherbrooke.ca

The following table provides a hypothetical set of GC-MS conditions for the analysis of the trimethylsilyl derivative of this compound.

Table 2: Hypothetical GC-MS Parameters for the Analysis of the TMS Derivative

ParameterConditionReference/Rationale
Derivatization ReagentBSTFA with 1% TMCSCommon and effective silylating agent for carboxylic acids. usherbrooke.ca
GC ColumnDB-5MS or similar (30 m x 0.25 mm ID, 0.25 µm film)Standard, robust column for general-purpose MS analysis.
Carrier GasHelium at 1 mL/minInert carrier gas compatible with MS. usherbrooke.ca
Injector Temperature250 °CEnsures complete volatilization of the derivative. usherbrooke.ca
Oven ProgramInitial 70°C, ramp at 10°C/min to 280°C, hold for 5 minA typical program to separate derivatives of varying volatility. mdpi.com
MS IonizationElectron Impact (EI) at 70 eVStandard ionization for creating reproducible fragmentation patterns.
MS Scan Rangem/z 50-550To capture the molecular ion and key fragments of the TMS derivative.

Future Research Directions and Unexplored Avenues for 2 4 Ethynyl 2 Fluorophenyl Acetic Acid

Development of Sustainable and Green Chemistry Approaches for Synthesis

Future research will likely prioritize the development of sustainable and "green" synthetic routes to 2-(4-ethynyl-2-fluorophenyl)acetic acid and its derivatives. This aligns with the broader industry trend of minimizing environmental impact and improving process safety. nih.govyoutube.com Key areas of focus could include:

Catalyst Innovation : Replacing traditional heavy metal catalysts, often used in cross-coupling reactions to install the ethynyl (B1212043) group (like the Sonogashira coupling), with more earth-abundant and less toxic alternatives is a primary goal. mdpi.com Research into iron, copper, or even metal-free catalytic systems could yield more sustainable processes. mdpi.comrsc.org

Solvent Minimization and Alternative Media : Moving away from volatile and often hazardous organic solvents is a core principle of green chemistry. youtube.com Future syntheses could explore the use of water, supercritical fluids, or bio-based solvents. Solvent-free approaches, such as mechanochemistry (ball-milling), offer another promising avenue, potentially leading to higher efficiency and reduced waste. mdpi.comrsc.org

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is crucial. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic, atom-economical transformations. nih.govyoutube.com

A comparison of traditional versus potential green synthesis principles is outlined below.

PrincipleTraditional ApproachGreen Chemistry Approach
Catalysis Palladium/Copper catalysts (e.g., Sonogashira coupling). mdpi.comEarth-abundant metal catalysts (Fe, Cu) or metal-free systems. mdpi.comrsc.org
Solvents Anhydrous, volatile organic solvents (e.g., Toluene, THF).Water, bio-solvents, or solvent-free conditions (mechanochemistry). youtube.comrsc.org
Energy Conventional heating requiring prolonged reaction times.Microwave irradiation, photochemistry, or room-temperature reactions. umontreal.caatiner.gr
Waste Use of protecting groups and stoichiometric reagents leading to byproducts.High atom economy reactions, minimizing or eliminating protecting groups. nih.govyoutube.com

Exploration of Chemo- and Regioselective Functionalization of Poly-Functionalized Derivatives

The presence of three distinct functional groups—carboxylic acid, alkyne, and the C-F bond/aromatic ring—presents a rich playground for selective chemical modifications. A significant challenge and opportunity lie in developing reactions that can target one functional group while leaving the others intact (chemoselectivity) or target a specific position on the aromatic ring (regioselectivity).

Future research could focus on:

Selective Alkyne Modifications : The terminal alkyne is a versatile handle for various transformations, including click chemistry, cyclization reactions, and Sonogashira couplings to build more complex structures. mdpi.comnih.gov Developing catalysts that can selectively promote these reactions without affecting the carboxylic acid or the C-F bond is a key research direction.

Carboxylic Acid Derivatization : The carboxylic acid can be converted into a wide range of derivatives such as esters, amides, or acid halides. youtube.com Selective activation methods that are mild enough not to trigger reactions at the alkyne are highly desirable. google.com

Aromatic Ring Functionalization : The fluorine atom can influence the reactivity of the phenyl ring, directing further electrophilic or nucleophilic aromatic substitution reactions to specific positions. Furthermore, transition-metal-catalyzed C-H activation could enable the introduction of new substituents at specific locations on the ring, a powerful tool for creating diverse molecular architectures. beilstein-journals.org

Orthogonal Protection Strategies : For multi-step syntheses involving derivatives, the development of orthogonal protecting group strategies will be essential. This allows for the selective deprotection and reaction of one functional site at a time, enabling the controlled construction of highly complex molecules. youtube.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reagents are continuously pumped through reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. umontreal.carsc.org The synthesis of this compound and its derivatives is well-suited for this technology.

Improved Safety and Scalability : Many reactions used to synthesize functionalized aromatics, such as those involving organometallics or energetic intermediates, can be handled more safely in the small, controlled volumes of a flow reactor. rsc.orgchemrxiv.org This technology allows for rapid and safe scaling from laboratory to industrial production. researchgate.net

Process Optimization : Automated flow synthesis platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for a given transformation. mit.edu This can significantly accelerate the development of efficient synthetic routes.

Telescoped Synthesis : Flow chemistry enables "telescoped" or multi-step syntheses where the output of one reactor flows directly into the next, eliminating the need for intermediate purification and isolation steps. mdpi.com This can dramatically improve efficiency and reduce waste in the production of complex derivatives from the parent compound. rsc.org A potential automated flow setup could integrate synthesis, purification, and analysis in a continuous sequence.

Discovery of Novel Applications in Materials Science and Supramolecular Chemistry

The distinct functional moieties of this compound make it an attractive building block for advanced materials.

Polymer Science : The ethynyl group is a key functional handle for creating conjugated polymers. rsc.org Poly(arylene ethynylene)s, for example, are known for their interesting electronic and optical properties. polyu.edu.hknih.gov The fluorine atom can be used to fine-tune these properties, such as the polymer's bandgap, solubility, and thermal stability. mdpi.com The carboxylic acid group offers a site for post-polymerization modification or can be used to impart solubility in aqueous media.

Supramolecular Assemblies : The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming predictable dimers or extended networks. The aromatic ring and alkyne can participate in π-π stacking interactions. The interplay of these non-covalent interactions could be harnessed to construct complex, self-assembling supramolecular structures like gels, liquid crystals, or porous frameworks.

Surface Modification : The carboxylic acid can be used to anchor the molecule onto metal oxide surfaces, while the terminal alkyne provides a reactive site for further "on-surface" chemistry, for example, via click reactions. This could be used to create functionalized surfaces with tailored chemical or physical properties.

Functional GroupPotential Role in Materials Science
Ethynyl Group Monomer for conjugated polymers (e.g., poly(arylene ethynylene)s), reactive site for click chemistry. rsc.orgpolyu.edu.hkmdpi.com
Fluorophenyl Moiety Tuning of electronic properties (bandgap), enhancement of thermal stability and solubility. mdpi.comnih.gov
Carboxylic Acid Promoting self-assembly via hydrogen bonding, enabling surface anchoring, improving polymer solubility.

Investigation of Organometallic Chemistry Leveraging the Ethynyl and Fluorophenyl Moieties

The ethynyl and fluorophenyl groups are both highly valuable in the field of organometallic chemistry, suggesting that this compound could serve as a versatile ligand or precursor for novel metal complexes and catalysts.

Alkyne-Metal Complexes : The terminal alkyne can readily coordinate to a wide range of transition metals (e.g., rhodium, palladium, copper), forming π-complexes or undergoing oxidative addition to create metal acetylides. mdpi.combeilstein-journals.org These complexes are key intermediates in many catalytic cycles, including cycloadditions and coupling reactions. nih.gov

Fluorine's Influence on Catalysis : The fluorine atom can significantly alter the electronic properties of the phenyl ring, which in turn influences the reactivity of a metal center coordinated to it. This can be exploited to tune the catalytic activity and selectivity of organometallic complexes. nih.govrsc.org

Metallopolymer Development : The molecule can act as a difunctional monomer in polymerization reactions involving metals. For instance, coordination of a metal to the alkyne of one molecule and to the aromatic ring or a derivatized carboxylate of another could lead to the formation of rigid-rod organometallic polymers with unique photophysical or electronic properties. polyu.edu.hk

Q & A

Q. What are the key synthetic routes for 2-(4-ethynyl-2-fluorophenyl)acetic acid?

Methodological Answer: A common approach involves sequential functionalization of a phenylacetic acid scaffold. Starting with 2-fluorophenylacetic acid derivatives, the ethynyl group is introduced via Sonogashira coupling (using palladium catalysts and copper iodide) at the para-position. Fluorination at the ortho-position can be achieved via electrophilic aromatic substitution using fluorine gas or Selectfluor™ under controlled conditions. Carboxylation steps may employ potassium carbonate or tert-butoxide to stabilize intermediates. Critical challenges include minimizing side reactions (e.g., over-fluorination) and ensuring regioselectivity .

Q. Which analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while 1H^{1}\text{H} NMR resolves ethynyl proton signals (sharp singlet near δ 3.0–3.5 ppm).
  • IR Spectroscopy : Stretching vibrations for -C≡C- (~2100–2260 cm1^{-1}) and carboxylic acid (-COOH, ~2500–3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ or [M-Na]+^+).
  • X-ray Crystallography : Resolves spatial arrangement of substituents, as demonstrated in analogous brominated phenylacetic acids .

Q. What purification strategies optimize yield and purity for this compound?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates ethynyl/fluoro byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, particularly stereoisomers or unreacted precursors .

Advanced Research Questions

Q. How is regioselectivity achieved during ethynyl group introduction?

Methodological Answer: Regioselectivity is controlled using directing groups (e.g., -COOH or -OCH3_3) that orient palladium catalysts during Sonogashira coupling. Computational modeling (DFT calculations) predicts favorable sites for ethynyl attachment by analyzing electron density and steric hindrance. For example, para-substitution is favored over ortho due to reduced steric clash with the fluorine atom. Reaction optimization (temperature: 60–80°C; solvent: THF/DMF) further enhances selectivity .

Q. What strategies mitigate side reactions during fluorination?

Methodological Answer:

  • Low-Temperature Electrophilic Fluorination : Reduces polyfluorination risks (e.g., -40°C in anhydrous DCM with Selectfluor™).
  • Protecting Groups : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to prevent electrophilic attack at the -COOH site.
  • Kinetic Monitoring : Use in situ 19F^{19}\text{F} NMR to track mono- vs. di-fluorinated products and adjust reagent stoichiometry dynamically .

Q. How do computational models predict reactivity in derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar solvents stabilize charged intermediates in carboxylation).
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) to guide functional group modifications for drug discovery .

Q. How should researchers resolve contradictions in purity data across synthesis batches?

Methodological Answer:

  • Cross-Validation : Compare HPLC, NMR, and LC-MS data to identify systematic errors (e.g., column degradation in HPLC).
  • Spiking Experiments : Add known impurities (e.g., unreacted 2-fluorophenylacetic acid) to confirm retention times.
  • Statistical Analysis : Use ANOVA to assess batch-to-batch variability; optimize reaction parameters (e.g., catalyst loading, stirring rate) via Design of Experiments (DoE) .

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